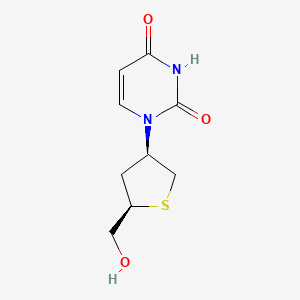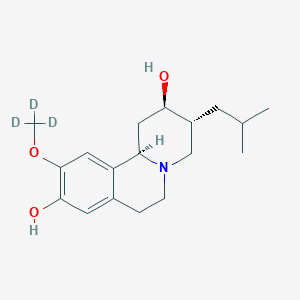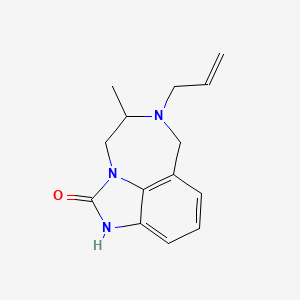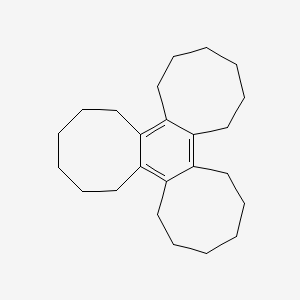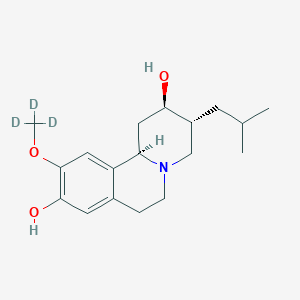
Q7Y0Exs7GL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Q7Y0Exs7GL D3-9-O-desmethyl-α-dihydrotetrabenazine , is a racemic molecule with the molecular formula C18H27NO3 . This compound is a derivative of tetrabenazine, a drug used to treat hyperkinetic movement disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D3-9-O-desmethyl-α-dihydrotetrabenazine involves multiple steps, starting from the parent compound tetrabenazine. The key steps include the selective demethylation of the 9-O-methyl group and the reduction of the α-carbon. The reaction conditions typically involve the use of strong acids or bases and specific catalysts to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
D3-9-O-desmethyl-α-dihydrotetrabenazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the α-carbon, leading to different stereoisomers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 9-O position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkoxides and amines are used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
D3-9-O-desmethyl-α-dihydrotetrabenazine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of demethylation and reduction on the pharmacological activity of tetrabenazine derivatives.
Biology: Investigated for its effects on neurotransmitter release and uptake in neuronal cells.
Medicine: Explored as a potential treatment for movement disorders and other neurological conditions.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of D3-9-O-desmethyl-α-dihydrotetrabenazine involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of neurotransmitters into synaptic vesicles, thereby decreasing their release into the synaptic cleft. This leads to a reduction in hyperkinetic movements and other symptoms associated with movement disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabenazine: The parent compound, used to treat hyperkinetic movement disorders.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Valbenazine: Another derivative with a similar mechanism of action but different pharmacological profile
Uniqueness
D3-9-O-desmethyl-α-dihydrotetrabenazine is unique due to its specific demethylation and reduction, which result in distinct pharmacological properties compared to its parent compound and other derivatives. Its unique structure allows for targeted studies on the effects of these modifications on VMAT inhibition and neurotransmitter dynamics .
Eigenschaften
CAS-Nummer |
1583277-34-2 |
|---|---|
Molekularformel |
C18H27NO3 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(2R,3R,11bR)-3-(2-methylpropyl)-10-(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |
InChI |
InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1/i3D3 |
InChI-Schlüssel |
NNGHNWCGIHBKHE-NPPLBYTGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=C2CCN3C[C@H]([C@@H](C[C@@H]3C2=C1)O)CC(C)C)O |
Kanonische SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



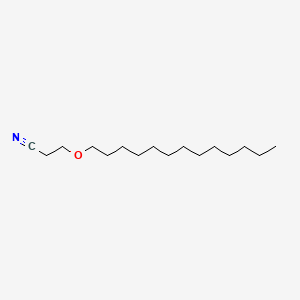
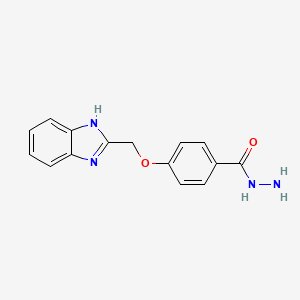
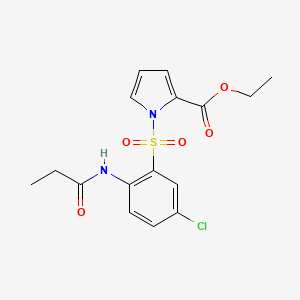

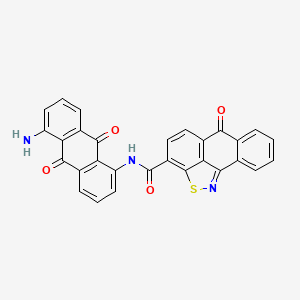
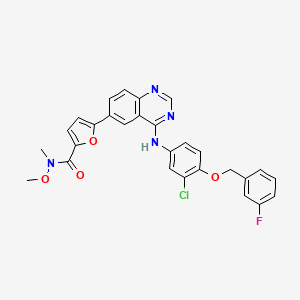
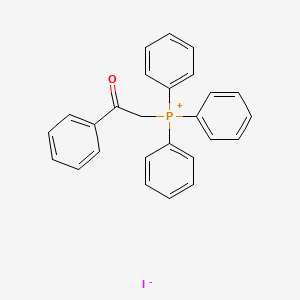
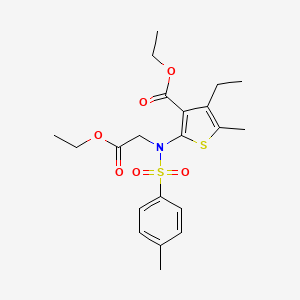
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
